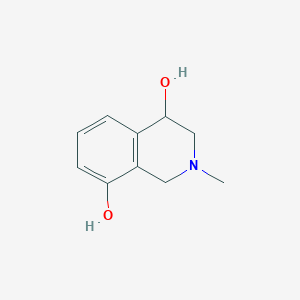

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-5-8-7(10(13)6-11)3-2-4-9(8)12/h2-4,10,12-13H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGIYKRHRXZGIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545543 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23824-25-1 | |

| Record name | 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23824-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Potential Significance of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

This document provides a comprehensive technical overview of the proposed synthesis and potential biological relevance of the novel tetrahydroisoquinoline derivative, 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol. As a unique structural analog of known bioactive molecules, this compound represents an intriguing target for researchers in medicinal chemistry and drug development. This guide is intended for professionals in these fields, offering a detailed, scientifically-grounded pathway for its synthesis and characterization.

Introduction: The Tetrahydroisoquinoline Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] These compounds exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The specific substitution pattern on the aromatic ring and the isoquinoline core dictates the molecule's pharmacological profile. The title compound, with its dihydroxy substitution at the 4 and 8 positions, presents a novel variation that warrants investigation.

Proposed Synthetic Pathway: A Multi-Step Approach

Given the absence of a published discovery or direct synthesis of this compound, a logical and robust synthetic route is proposed herein. This pathway leverages well-established named reactions, prioritizing efficiency and control over stereochemistry. The proposed synthesis involves four key stages:

-

Synthesis of a Protected Phenethylamine Precursor: Protection of the hydroxyl groups of the starting material is crucial to prevent unwanted side reactions during the subsequent cyclization step.

-

Pictet-Spengler Cyclization: This powerful reaction will be employed to construct the core tetrahydroisoquinoline ring system.

-

N-Methylation: Introduction of the methyl group at the 2-position will be achieved via the Eschweiler-Clarke reaction.

-

Deprotection: Removal of the protecting groups will yield the final target molecule.

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on analogous transformations found in the literature and are intended to serve as a starting point for the synthesis of the target molecule.

Part 1: Synthesis of 2-(3,5-Bis(benzyloxy)phenyl)ethan-1-amine (Intermediate 2)

The synthesis begins with the protection of the commercially available 3,5-dihydroxyphenylacetic acid. Benzyl ethers are chosen as protecting groups due to their stability under a range of reaction conditions and their facile removal via catalytic hydrogenolysis.[1][5]

Step 1: Protection of 3,5-Dihydroxyphenylacetic acid

-

Reaction: 3,5-Dihydroxyphenylacetic acid is reacted with benzyl bromide in the presence of a base, such as potassium carbonate, to afford 3,5-bis(benzyloxy)phenylacetic acid.

-

Protocol:

-

To a solution of 3,5-dihydroxyphenylacetic acid (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.5 eq).

-

Add benzyl bromide (2.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 3,5-bis(benzyloxy)phenylacetic acid.

-

Step 2: Amidation and Reduction

-

Reaction: The carboxylic acid is converted to the corresponding primary amide, which is then reduced to the amine.

-

Protocol:

-

Convert 3,5-bis(benzyloxy)phenylacetic acid to the acid chloride by reacting with thionyl chloride.

-

Bubble ammonia gas through a solution of the acid chloride in a suitable solvent (e.g., dichloromethane) at 0 °C to form the amide.

-

Reduce the amide using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF.

-

Carefully quench the reaction with water and an aqueous base, then extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the resulting 2-(3,5-bis(benzyloxy)phenyl)ethan-1-amine by column chromatography.

-

Part 2: Pictet-Spengler Cyclization (Intermediate 3)

The Pictet-Spengler reaction is a cornerstone of tetrahydroisoquinoline synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.[6][7] In this proposed synthesis, glyoxylic acid is used as the carbonyl component, which will introduce a carboxylic acid at the C1 position, and a hydroxyl group at the C4 position after cyclization.

-

Reaction: 2-(3,5-Bis(benzyloxy)phenyl)ethan-1-amine undergoes a Pictet-Spengler reaction with glyoxylic acid.

-

Protocol:

-

Dissolve 2-(3,5-bis(benzyloxy)phenyl)ethan-1-amine (1.0 eq) and glyoxylic acid monohydrate (1.1 eq) in a suitable solvent, such as a mixture of water and ethanol.

-

Adjust the pH of the reaction mixture to be mildly acidic (pH 4-5) using a suitable acid (e.g., HCl).

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and adjust the pH to neutral.

-

The product, 8-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline-4-ol-1-carboxylic acid, may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

-

Part 3: N-Methylation and Decarboxylation (Intermediate 4)

The Eschweiler-Clarke reaction is a classic and efficient method for the N-methylation of primary and secondary amines using formic acid and formaldehyde.[8][9] The reaction is known to be high-yielding and avoids the formation of quaternary ammonium salts.[10] The C1-carboxylic acid is expected to undergo thermal decarboxylation during this step.

-

Reaction: 8-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline-4-ol-1-carboxylic acid is N-methylated and decarboxylated.

-

Protocol:

-

To a solution of the tetrahydroisoquinoline from the previous step in formic acid, add an aqueous solution of formaldehyde.

-

Heat the reaction mixture to reflux for several hours.

-

Cool the reaction mixture and basify with a strong base (e.g., NaOH) to a pH greater than 10.

-

Extract the product, 2-Methyl-8-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline-4-ol, with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

Part 4: Deprotection to Yield the Final Product

The final step is the removal of the benzyl protecting groups to unveil the diol. Catalytic hydrogenolysis is the method of choice for this transformation.[5]

-

Reaction: The benzyl ether is cleaved by catalytic hydrogenation.

-

Protocol:

-

Dissolve the protected tetrahydroisoquinoline in a suitable solvent, such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the crude product.

-

Purify the final compound, this compound, by column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol).[10][11][12][13]

-

Characterization and Data

The structural confirmation of the final compound and its intermediates will rely on standard spectroscopic techniques.

| Compound | Expected Molecular Weight | Key Spectroscopic Features |

| Intermediate 1 | 348.38 g/mol | ¹H NMR: Signals for the benzylic protons and aromatic protons of the benzyl groups. IR: Carbonyl stretch of the carboxylic acid. |

| Intermediate 2 | 333.44 g/mol | ¹H NMR: Disappearance of the carboxylic acid proton and appearance of amine protons. MS: Molecular ion peak corresponding to the amine. |

| Intermediate 3 | 391.42 g/mol | ¹H NMR: Complex aromatic region, signals for the C1 and C4 protons of the tetrahydroisoquinoline core. MS: Molecular ion peak. |

| Intermediate 4 | 301.38 g/mol | ¹H NMR: Appearance of a singlet for the N-methyl group. Disappearance of the carboxylic acid proton. MS: Molecular ion peak. |

| Final Product | 193.22 g/mol | ¹H NMR: Disappearance of the benzylic protons. Appearance of phenolic hydroxyl protons. MS: Molecular ion peak at m/z 193. |

Potential Biological Significance

While the specific biological activity of this compound is unknown, the activities of structurally related compounds provide a basis for speculation. Dihydroxy-substituted tetrahydroisoquinolines have been investigated for a range of biological effects.[14] For instance, certain catechol-containing THIQs have demonstrated antioxidant and enzyme inhibitory activities.[14] The substitution pattern of the title compound may confer unique interactions with biological targets, and its evaluation in various biological assays is highly encouraged.

Conclusion

This technical guide outlines a feasible and well-precedented synthetic route to the novel compound this compound. By providing detailed, step-by-step protocols based on established chemical transformations, this document serves as a valuable resource for researchers aiming to synthesize and investigate this and other structurally related molecules. The exploration of this new chemical entity has the potential to contribute to the ever-expanding field of tetrahydroisoquinoline-based drug discovery.

References

-

Maruyama, W., Naoi, M., & Ohta, S. (1995). N-methylation of dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, (R)-salsolinol, in rat brains: in vivo microdialysis study. Neuroscience Letters, 193(1), 29-32. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

Singh, I., & Kumar, A. (2018). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 7(8), 1-5. [Link]

-

Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

-

Young, R., et al. (2007). TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential. CNS Drug Reviews, 13(4), 405-422. [Link]

-

Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

-

Bringmann, G., et al. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journal of Organic Chemistry, 17, 2716-2725. [Link]

-

Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]

-

St. Jean, D. J. Jr. (2011). The Pictet-Spengler Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 549-567). John Wiley & Sons, Inc. [Link]

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

Govindachari, T. R., & Rajeswari, S. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [Link]

-

Li, J., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5859. [Link]

-

ResearchGate. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Retrieved from [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

-

Murray, R. D. H., & Hogg, T. C. (1974). Application of benzyl protecting groups in the synthesis of prenylated aromatic compounds. Tetrahedron Letters, 15(1), 1-4. [Link]

-

YouTube. (2022). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

Organische-Chemie.ch. (n.d.). Bischler-Napieralski-Reaktion. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

Ghorai, M. K., & Kumar, A. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 859-864. [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [Link]

-

Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J. P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125. [Link]

-

ResearchGate. (2022). Deprotection of benzyl ethers using DDQ. Retrieved from [Link]

-

Wang, M., et al. (2021). Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS. Molecules, 26(21), 6483. [Link]

-

ResearchGate. (2015). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]

-

ResearchGate. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

-

Lázaro, E., et al. (2001). Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines(1). The Journal of Organic Chemistry, 66(26), 8863-8873. [Link]

-

University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

-

Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

-

ResearchGate. (2021). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

-

Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

-

YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]

-

d'Andrea, P., & Brogi, S. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 764. [Link]

- Google Patents. (n.d.). EP0292202A1 - 2-(3,4-Dihydroxyphenyl ethyl amines, their preparation and use as pharmaceutical compounds.

-

ResearchGate. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

-

NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

Katritzky, A. R., & Rachwal, S. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 9846-9879. [Link]

Sources

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. The Pictet-Spengler Reaction [ebrary.net]

- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. columbia.edu [columbia.edu]

- 13. researchgate.net [researchgate.net]

- 14. Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An Investigative Guide to the Natural Occurrence, Biosynthesis, and Characterization of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Abstract

This technical guide addresses the natural occurrence of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol, a simple tetrahydroisoquinoline (THIQ) alkaloid. A comprehensive review of existing literature reveals a significant knowledge gap, with no definitive reports of its isolation from a natural source to date. This document, therefore, serves as an investigative framework for researchers and drug development professionals. It synthesizes established principles of THIQ alkaloid biochemistry and analytical chemistry to provide a robust, scientifically-grounded roadmap for future discovery efforts. We present a plausible biosynthetic pathway, detail validated protocols for extraction, isolation, and characterization, and discuss the potential biological significance of this molecule by examining structurally related compounds. This guide is designed to empower researchers to systematically investigate and potentially be the first to report the natural existence of this compound.

Introduction: The Enigmatic Status of a Simple Alkaloid

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone of natural product chemistry, forming the backbone of thousands of alkaloids with a vast spectrum of biological activities.[1][2][3] These compounds are widely distributed in nature, particularly in the plant kingdom, and are biosynthesized from amino acid precursors.[4][5] This guide focuses on a specific, simple derivative: This compound .

Despite its relatively simple structure, a thorough search of the scientific literature and natural product databases reveals no confirmed reports of its isolation from any plant, animal, or microbial source. Its primary identity in the scientific domain is as a commercially available reference standard, often associated with impurities in pharmaceutical compounds like phenylephrine.

This absence of evidence, however, is not conclusive proof of its non-existence in nature. It presents a compelling challenge and a unique opportunity for discovery. The purpose of this document is to provide the scientific community with a comprehensive technical guide to systematically investigate the natural occurrence of this molecule. By leveraging established methodologies for the broader THIQ alkaloid family, we can construct a logical and efficient workflow for its potential discovery and characterization.

Proposed Biosynthesis: A Plausible Pathway via Pictet-Spengler Condensation

The biosynthesis of simple THIQ alkaloids is predominantly achieved through the Pictet-Spengler reaction, an enzyme-catalyzed condensation between a β-phenylethylamine and an aldehyde or ketone.[6][7][8] This reaction is fundamental to the formation of the THIQ core in nature.

We propose a hypothetical biosynthetic pathway for this compound originating from the amino acid L-tyrosine. The key steps are as follows:

-

Decarboxylation & Hydroxylation: L-tyrosine is decarboxylated by tyrosine decarboxylase to form tyramine. Subsequent hydroxylation of tyramine at the meta-position by a tyramine 3-hydroxylase would yield 3-hydroxytyramine (dopamine), a common precursor. To achieve the 4,8-diol substitution pattern on the final THIQ, an alternative precursor, 3,5-dihydroxyphenylethylamine, would be required. This could arise from dopamine via further hydroxylation or from L-DOPA.

-

Condensation (Pictet-Spengler Reaction): The β-phenylethylamine precursor (e.g., 3,5-dihydroxyphenylethylamine) undergoes a condensation reaction with an acetaldehyde equivalent (C2 unit). This forms a Schiff base intermediate which then undergoes an intramolecular electrophilic aromatic substitution to close the ring, forming the tetrahydroisoquinoline core. This cyclization is catalyzed by enzymes such as norcoclaurine synthase (NCS).[7]

-

Post-Modification (N-Methylation): The resulting desmethyl-THIQ intermediate is then N-methylated by an S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase to yield the final product.

Figure 1. Proposed biosynthetic pathway for this compound.

This proposed pathway provides a basis for selecting potential source organisms for investigation. Plants rich in other simple THIQ alkaloids, particularly those from the Cactaceae and Fabaceae families, would be logical starting points.[7]

Investigative Workflow: From Extraction to Identification

The search for a novel natural product requires a systematic and validated workflow. The following protocols are based on established methods for the successful isolation and characterization of hydroxylated THIQ alkaloids from plant matrices.[3][9][10]

Extraction

The initial extraction aims to efficiently remove alkaloids from the bulk plant material while minimizing the co-extraction of interfering substances.

Protocol 1: Acid-Base Extraction of THIQ Alkaloids

-

Sample Preparation: Air-dry the plant material (e.g., leaves, stems, roots) at room temperature and grind into a fine powder.

-

Maceration: Macerate 100 g of the powdered plant material in 500 mL of methanol containing 1% acetic acid for 48 hours at room temperature with occasional agitation. The acidic condition ensures the alkaloids are protonated and remain in the polar solvent.

-

Filtration and Concentration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Concentrate the filtrate in vacuo using a rotary evaporator at 40°C to obtain a crude methanolic extract.

-

Acid-Base Partitioning: a. Resuspend the crude extract in 200 mL of 5% aqueous HCl. b. Perform a liquid-liquid extraction with 3 x 150 mL of diethyl ether to remove neutral and weakly acidic compounds (e.g., fats, chlorophylls). Discard the organic phase. c. Basify the aqueous phase to pH 9-10 with concentrated ammonium hydroxide. d. Extract the basified aqueous phase with 3 x 150 mL of chloroform or a chloroform/isopropanol mixture (3:1 v/v). The free-base alkaloids will partition into the organic phase.

-

Final Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the crude alkaloid fraction.

Isolation and Purification

Chromatographic techniques are essential for separating the target compound from the complex mixture of the crude alkaloid fraction.

Protocol 2: Chromatographic Isolation

-

Column Chromatography (Initial Separation): a. Prepare a silica gel 60 (70-230 mesh) column packed in chloroform. b. Dissolve the crude alkaloid fraction in a minimal amount of chloroform and load it onto the column. c. Elute the column with a step gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., CHCl₃ -> CHCl₃:MeOH 99:1 -> 98:2 -> ... -> 90:10). d. Collect fractions of 10-20 mL and monitor by Thin Layer Chromatography (TLC) using a mobile phase of CHCl₃:MeOH:NH₄OH (85:14:1) and visualizing with Dragendorff's reagent.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification): a. Pool fractions from column chromatography that show promising spots on TLC. b. Subject the pooled fractions to Prep-HPLC on a C18 column. c. Use a mobile phase gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be 5% B to 40% B over 30 minutes. d. Monitor the eluent with a UV detector (scanning 210-400 nm) and collect peaks corresponding to the expected polarity of the target compound. e. Lyophilize the collected fractions to obtain the purified compound.

Sources

- 1. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Elucidation and biosynthesis of tetrahydroisoquinoline alkaloids: Recent advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. mdpi.com [mdpi.com]

- 6. name-reaction.com [name-reaction.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. Isolation and X-ray crystal structure of tetrahydroisoquinoline alkaloids from Calycotome villosa Subsp. intermedias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

"2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol" biosynthetic pathway

An In-depth Technical Guide to the Putative Biosynthetic Pathway of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Abstract

The tetrahydroisoquinoline (THIQ) alkaloids represent a vast and structurally diverse class of natural products, many of which possess significant pharmacological activities.[1] While the biosynthesis of many complex THIQs, such as morphine and berberine, has been extensively studied, the pathways leading to simpler, substituted THIQs are often less defined. This guide presents a scientifically-grounded, putative biosynthetic pathway for this compound, a molecule of interest due to its structural relation to pharmacologically active compounds. Drawing upon established principles of alkaloid biosynthesis, this document provides a detailed examination of the proposed precursors, enzymatic transformations, and key intermediates. Furthermore, we outline a comprehensive framework of experimental protocols for the validation of this proposed pathway, intended to serve as a technical resource for researchers in natural product chemistry, enzymology, and drug development.

Introduction: The Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry and is a hallmark of a large family of alkaloids.[1] These compounds are biosynthesized in a wide range of organisms, from plants to animals, and exhibit a broad spectrum of biological activities. The biosynthesis of the THIQ skeleton is most famously achieved through the Pictet-Spengler reaction, a condensation and cyclization of a β-arylethylamine with an aldehyde or ketone.[2] This core reaction, often enzyme-catalyzed in nature, is the gateway to a vast array of molecular complexity, achieved through subsequent tailoring reactions such as hydroxylation, methylation, and oxidative coupling.[3][4]

This guide focuses on the specific molecule this compound. While its natural occurrence is not widely documented, its structure suggests a biosynthetic origin rooted in the fundamental principles of THIQ alkaloid formation. The following sections will deconstruct its architecture to propose a plausible biosynthetic sequence.

Proposed Biosynthetic Pathway

The proposed pathway to this compound is conceptualized as a multi-step enzymatic cascade, commencing with primary metabolites and proceeding through key intermediates. The central hypothesis is a Pictet-Spengler condensation followed by a series of tailoring reactions.

Precursor Synthesis: The Building Blocks

The foundational precursors for the THIQ scaffold are a phenylethylamine derivative and a simple aldehyde.

-

β-Arylethylamine Precursor: Based on the di-hydroxylation pattern of the target molecule, the logical precursor is norepinephrine . Norepinephrine provides the required hydroxyl group at the β-position of the ethylamine side chain (which will become position 4 of the THIQ ring) and a hydroxyl group on the aromatic ring that can direct the cyclization and serve as a substrate for a subsequent hydroxylation.

-

Aldehyde Precursor: The simplest and most common one-carbon donor in such biosynthetic reactions is formaldehyde , often derived from the metabolism of serine or glycine.

The biosynthesis of norepinephrine itself is a well-characterized pathway originating from the amino acid L-tyrosine.

Caption: Biosynthesis of the Norepinephrine Precursor.

Core Scaffold Formation: The Pictet-Spengler Reaction

The key bond-forming event is the enzymatic condensation of norepinephrine with formaldehyde to yield 1,2,3,4-tetrahydroisoquinoline-4,8-diol. This reaction is analogous to the norcoclaurine synthase (NCS) catalyzed formation of other simple THIQs.[3] The presence of the hydroxyl group on the aromatic ring of norepinephrine activates it for the electrophilic aromatic substitution required for ring closure.

-

Enzyme: A Pictet-Spenglerase, likely a Norcoclaurine Synthase (NCS)-like enzyme.

-

Mechanism: The reaction proceeds via the formation of a Schiff base between the primary amine of norepinephrine and formaldehyde, which is then protonated to form an electrophilic iminium ion. The electron-rich aromatic ring then attacks the iminium ion, leading to cyclization and the formation of the THIQ core.

Post-Condensation Tailoring: N-Methylation

Following the formation of the THIQ skeleton, the secondary amine at position 2 is methylated to yield the final product.

-

Enzyme: An S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase. This class of enzymes is common in alkaloid biosynthesis for the methylation of nitrogen and oxygen atoms.[5] The biosynthesis of synephrine from octopamine, a structurally similar process, is catalyzed by a phenylethanolamine N-methyltransferase (PNMT).[6][7]

-

Methyl Donor: S-adenosyl-L-methionine (SAM).

The overall proposed pathway is depicted below:

Caption: Proposed biosynthetic pathway for this compound.

Experimental Validation: A Methodological Framework

The validation of this putative pathway requires a multi-faceted approach, combining in vitro enzymology with in vivo metabolic studies.

In Vitro Enzyme Assays

The core of the validation lies in the functional characterization of the proposed enzymes. This involves heterologous expression of candidate genes (identified through genomic or transcriptomic analysis of a potential producer organism) and subsequent biochemical assays.

Protocol: N-Methyltransferase Activity Assay

-

Enzyme Preparation:

-

Synthesize the codon-optimized gene for the candidate N-methyltransferase and clone it into an appropriate expression vector (e.g., pET-28a(+)) with a purification tag (e.g., His6).

-

Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at 16-20°C overnight.

-

Lyse the cells and purify the recombinant protein using immobilized metal affinity chromatography (IMAC).

-

Verify purity and concentration using SDS-PAGE and a Bradford assay.

-

-

Substrate Synthesis:

-

Synthesize the putative substrate, 1,2,3,4-tetrahydroisoquinoline-4,8-diol, via a chemical route (e.g., a laboratory-scale Pictet-Spengler reaction). Purity must be confirmed by NMR and mass spectrometry.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Purified N-methyltransferase (1-5 µM)

-

1,2,3,4-tetrahydroisoquinoline-4,8-diol (1 mM)

-

S-adenosyl-L-methionine (SAM) (1.2 mM)

-

MgCl2 (5 mM)

-

-

Incubate at 30°C for 1-4 hours.

-

Quench the reaction by adding an equal volume of methanol or acetonitrile.

-

-

Product Analysis:

-

Centrifuge the quenched reaction to pellet the precipitated protein.

-

Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of this compound.

-

Compare the retention time and mass spectrum with an authentic standard of the product.

-

Quantitative Data Summary:

| Parameter | Value |

| Enzyme Concentration | 1-5 µM |

| Substrate Concentration | 1 mM |

| SAM Concentration | 1.2 mM |

| Incubation Temperature | 30°C |

| Incubation Time | 1-4 hours |

| pH | 7.5 |

Isotopic Labeling Studies

To confirm the pathway in vivo, stable isotope-labeled precursors can be fed to a culture of the producing organism (if identified) or a heterologous host expressing the pathway.

Protocol: Stable Isotope Feeding Experiment

-

Precursor Administration:

-

Prepare cultures of the organism of interest.

-

Administer a labeled precursor, for example, ¹³C₉-L-tyrosine or ¹³C-formaldehyde, to the culture medium at various time points during growth.

-

-

Metabolite Extraction:

-

Harvest the cells and/or culture medium after a defined incubation period.

-

Perform a solvent extraction (e.g., with methanol or ethyl acetate) to isolate the alkaloids.

-

-

Analysis:

-

Analyze the extract using high-resolution LC-MS.

-

Look for a mass shift in the peak corresponding to this compound that matches the incorporation of the labeled atoms. This provides direct evidence of the precursor-product relationship.

-

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Multienzyme One‐Pot Cascades Incorporating Methyltransferases for the Strategic Diversification of Tetrahydroisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

"2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol is a heterocyclic organic compound that belongs to the broader class of tetrahydroisoquinolines (THIQs). The THIQ scaffold is of significant interest in medicinal chemistry as it forms the core structure of numerous alkaloids and synthetic compounds with a wide array of biological activities, including antitumor, antibacterial, and neuroprotective properties.[1][2][3] This particular derivative is notable in the pharmaceutical industry, primarily recognized as a degradation product of phenylephrine, a common decongestant.[4] Its appearance in pharmaceutical formulations is a critical quality attribute to monitor, making a thorough understanding of its properties essential for drug stability and safety assessments.

This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its likely formation pathways, and the general biological context of the tetrahydroisoquinoline family.

Physicochemical Properties

The physical and chemical properties of this compound are foundational to its handling, analysis, and reactivity. The data presented here is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [4] |

| Molecular Weight | 179.22 g/mol | [4] |

| CAS Number | 23824-25-1 | [4] |

| Appearance | Pale Yellow to Light Yellow Solid | [4] |

| Melting Point | >133°C (decomposition) | [5] |

| Storage Conditions | 2-8°C Refrigerator | [4] |

Note: This compound has stereoisomers, with the (R)-enantiomer being a prominent form available as a reference standard, often as a hydrochloride monohydrate.[6]

Synthesis and Formation

A direct, intentional synthesis of this compound is not widely reported in scientific literature. Its primary route of formation is understood to be through the degradation of phenylephrine.[4] The structural similarity between the two molecules suggests a cyclization reaction is the key transformation.

Proposed Formation Pathway from Phenylephrine:

The mechanism likely involves an intramolecular cyclization of phenylephrine. This process can be facilitated by conditions such as heat and the presence of other reactive species in a formulation. The formation of this and other related tetrahydroisoquinoline analogs are important considerations in the stability testing of phenylephrine-containing products.

While a detailed experimental protocol for this specific transformation is not available, the general synthesis of the tetrahydroisoquinoline core is well-established through methods like the Pictet-Spengler and Bischler-Napieralski reactions. These methods, however, are typically employed for the de novo synthesis of the ring system from different starting materials.

General Tetrahydroisoquinoline Synthesis Workflow (Pictet-Spengler Reaction):

Caption: Generalized Pictet-Spengler reaction workflow for THIQ synthesis.

Spectroscopic and Analytical Characterization

-

¹H NMR: Signals corresponding to the aromatic protons, the protons on the tetrahydroisoquinoline ring system, the N-methyl group, and the hydroxyl protons. The chemical shifts and coupling patterns would be crucial for confirming the substitution pattern and stereochemistry.

-

¹³C NMR: Resonances for the aromatic carbons, the aliphatic carbons of the heterocyclic ring, and the N-methyl carbon. The number of signals would confirm the overall carbon framework. While specific data is limited, a database entry for a related compound exists, suggesting the type of data that would be expected.[7]

-

Mass Spectrometry: The molecular ion peak would be expected at an m/z corresponding to the molecular weight (179.22 for the free base). Fragmentation patterns would likely involve the loss of small molecules like water and cleavage of the heterocyclic ring, providing further structural information.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for O-H stretching of the hydroxyl groups, N-H stretching (if not N-methylated), C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.

For definitive identification and quantification, especially in pharmaceutical quality control, comparison with a certified reference standard is the standard practice.[8]

Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups: the secondary amine within the ring, the two phenolic hydroxyl groups, and the benzylic hydroxyl group.

-

Amine Reactivity: The nitrogen atom is basic and can be protonated to form a salt. It can also undergo N-alkylation or other reactions typical of secondary amines.

-

Phenolic Hydroxyl Group Reactivity: The hydroxyl groups on the aromatic ring are weakly acidic and can be deprotonated under basic conditions. They are also susceptible to oxidation, which can be a consideration for the long-term stability of the compound.

-

Benzylic Hydroxyl Group Reactivity: The hydroxyl group at the 4-position is a secondary alcohol and can undergo oxidation to a ketone or be involved in substitution or elimination reactions under appropriate conditions.

The compound should be stored in a refrigerator to ensure its stability.[4]

Biological Activity Context

While specific biological activity studies on this compound are not widely published, the tetrahydroisoquinoline scaffold is a well-known pharmacophore. Derivatives of THIQ have been shown to possess a broad range of biological activities, including:

The presence of the catechol-like moiety (the two hydroxyl groups on the aromatic ring) and the overall structure resembling certain neurotransmitters suggest that this compound could potentially interact with various biological targets. However, without specific experimental data, any discussion of its biological activity remains speculative. Its primary relevance in drug development is currently as a process-related impurity and degradation product.

Logical Relationship of THIQ Derivatives and Biological Activity:

Caption: The THIQ scaffold as a template for diverse biological activities.

Conclusion

This compound is a molecule of significant interest primarily within the context of pharmaceutical quality control due to its status as a degradation product of phenylephrine. While comprehensive data on its synthesis and reactivity are not extensively documented, its fundamental physicochemical properties are known. The broader importance of the tetrahydroisoquinoline class in medicinal chemistry provides a valuable framework for understanding its potential, though its primary role remains that of an analytical standard for impurity profiling. Further research into its specific biological activities and synthetic pathways could reveal new applications for this compound beyond its current role.

References

- Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (n.d.).

- 2-METHYL-1,2,3,4-TETRAHYDROISOCHINOLIN-4,8-DIOL - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline.

- (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol Hydrochloride Monohydrate. LGC Standards. (n.d.).

- 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methylisoquinoline Hydrochloride. Clearsynth. (n.d.).

- This compound - Chemical Compound. PlantaeDB. (n.d.).

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.).

- Phenylephrine Related Compound F (30 mg) ((R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol hydrochloride monohydrate). USP. (n.d.).

- (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol Hydrochloride Monohydrate. (n.d.).

- This compound. Axios Research. (n.d.).

- (1R,4R)-2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol. Clearsynth. (n.d.).

- PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol.

- Phenylephrine-impurities. Pharmaffiliates. (n.d.).

- (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. (n.d.).

- PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroquinoline.

- 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline Hydrochloride. LGC Standards. (n.d.).

- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. (2023).

- Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. (2021).

- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. ijstr. (n.d.).

- (4R)-1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride Hydrate. Pharmaffiliates. (n.d.).

- Product - Dove Research & Analytics Laboratory. (n.d.).

- 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. Google Patents. (n.d.).

- 1,2,3,4-Tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline. Pharmaffiliates. (n.d.).

- 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum. ChemicalBook. (n.d.).

- 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline. ChemicalBook. (n.d.).

- (r)-2-methyl-1 2 3 4-tetrahydroisoquinoline-4 8-diol hydrochloride monohydrate. (n.d.).

- Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. University of Bath's research portal. (1981).

Sources

- 1. (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol Hydrochloride Monohydrate [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. (R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol Hydrochloride Monohydrate [lgcstandards.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound - CAS - 23824-25-1 | Axios Research [axios-research.com]

An Investigative Guide to the Pharmacological Profile of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Abstract

This technical guide provides a comprehensive framework for elucidating the pharmacological profile of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol. This compound, a known impurity and potential degradation product of the widely used alpha-1 adrenergic agonist phenylephrine, currently possesses a largely uncharacterized pharmacological and toxicological profile.[1][2][3][4] Given the prevalence of phenylephrine in pharmaceutical formulations, understanding the bioactivity of its derivatives is of paramount importance for drug safety and development. This document synthesizes the limited existing knowledge and, more critically, outlines a systematic, multi-tiered research program to define its mechanism of action, receptor engagement, and potential physiological effects. We present a series of detailed experimental protocols, from initial receptor binding assays to in vivo behavioral models, designed to build a robust pharmacological dossier. This guide is intended for researchers, toxicologists, and drug development professionals tasked with characterizing novel or understudied chemical entities.

Introduction and Current State of Knowledge

This compound belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds. The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[5] These activities include antitumor, antimicrobial, and significant central nervous system effects.[5]

Our target compound is specifically identified as "Phenylephrine Related Compound F" in the United States Pharmacopeia (USP), highlighting its relevance in the quality control of phenylephrine-containing products.[2][3] While its chemical structure is defined, its pharmacological activity remains largely speculative.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 23824-25-1 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Known Association | Phenylephrine impurity/degradation product[4] |

The structural similarity of this compound to both phenylephrine and other bioactive THIQs suggests several plausible pharmacological hypotheses that warrant rigorous investigation.

Hypothesized Pharmacological Targets

Based on its structural parentage and the known pharmacology of the broader THIQ class, we propose two primary avenues for investigation:

-

Adrenergic System Modulation: Its origin as a phenylephrine-related compound suggests a potential affinity for adrenergic receptors (alpha and beta subtypes). The core THIQ structure is known to interact with beta-adrenoceptors.[6][7][8] The activity could be agonistic, antagonistic, or modulatory.

-

NMDA Receptor Antagonism: A significant body of research has demonstrated that various 1-aryl-THIQ derivatives bind to the ion channel of the N-methyl-D-aspartate (NMDA) receptor complex, acting as non-competitive antagonists.[9][10][11] This activity is a hallmark of several neuroactive THIQs.

The following sections detail a proposed workflow to systematically test these hypotheses.

Proposed Research Workflow: A Phased Approach

A logical, phased approach is essential to efficiently characterize the pharmacological profile of this compound. The workflow is designed to progress from broad, high-throughput screening to more focused, mechanistic studies.

Caption: Phased research workflow for pharmacological characterization.

Detailed Experimental Protocols

Compound Acquisition and Preparation

The initial step is to secure a reliable source of this compound. As it is available as a certified reference standard, this provides a source of known purity for initial studies.[1][2][3] For larger quantities required for in vivo studies, custom synthesis may be necessary. Common synthetic routes to the THIQ core include the Bischler-Napieralski reaction followed by reduction, or the Pictet-Spengler reaction.[5][12][13]

Protocol 4.1.1: Stock Solution Preparation

-

Accurately weigh 10 mg of this compound hydrochloride.

-

Dissolve the compound in 1 mL of sterile, distilled water to create a 10 mg/mL primary stock.

-

Further dilute in an appropriate vehicle (e.g., saline, DMSO, or assay buffer) to create working stock solutions.

-

Store stock solutions at -20°C in small aliquots to prevent freeze-thaw cycles.

Phase 1: In Vitro Receptor Profiling

The causality behind this initial phase is to rapidly determine if the compound interacts with the primary hypothesized targets.

Protocol 4.2.1: Radioligand Binding Assay for Adrenergic Receptors

-

Objective: To determine the binding affinity (Ki) of the test compound for α₁, α₂, β₁, β₂, and β₃ adrenergic receptors.

-

Materials:

-

Cell membranes expressing the human recombinant receptor subtypes.

-

Radioligands: [³H]-Prazosin (for α₁), [³H]-Rauwolscine (for α₂), [³H]-CGP 12177 (for β₁, β₂), [³H]-L-748,337 (for β₃).

-

Test compound and reference compounds (e.g., phenylephrine, propranolol).

-

Scintillation fluid and microplates.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and convert to a Ki value using the Cheng-Prusoff equation.

-

Protocol 4.2.2: NMDA Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) for the NMDA receptor ion channel site.

-

Materials:

-

Rat cortical synaptosomal membranes.

-

Radioligand: [³H]-Dizocilpine (MK-801) or a similar channel blocker like [³H]FR115427.[11]

-

Test compound and reference compounds (e.g., MK-801, ketamine).

-

-

Procedure:

-

Follow a similar procedure to the adrenergic binding assay (Protocol 4.2.1).

-

Crucially, perform the binding in the presence of saturating concentrations of glutamate and glycine (e.g., 10 µM each) to ensure the channel is in an open state, which is a prerequisite for channel blocker binding.[11]

-

Calculate IC₅₀ and Ki values.

-

Protocol 4.2.3: Functional Assay - cAMP Measurement for Beta-Adrenergic Activity

-

Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at β-adrenergic receptors.

-

Materials:

-

CHO or HEK293 cells stably expressing human β₁ or β₂ receptors.

-

cAMP assay kit (e.g., HTRF, ELISA).

-

Isoproterenol (reference agonist), Propranolol (reference antagonist).

-

-

Procedure (Agonist Mode):

-

Plate cells in 96-well plates.

-

Add varying concentrations of the test compound.

-

Incubate for 30 minutes at 37°C in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

-

Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.

-

Generate a dose-response curve to determine EC₅₀ and Emax.

-

-

Procedure (Antagonist Mode):

-

Pre-incubate cells with varying concentrations of the test compound.

-

Add a fixed concentration of isoproterenol (at its EC₈₀).

-

Follow steps 3-5 from the agonist mode procedure.

-

Calculate the IC₅₀ and determine the Schild regression to ascertain the mode of antagonism.

-

Phase 2: Mechanistic and Early Safety Assessment

If activity is confirmed in Phase 1, the next logical step is to understand the compound's selectivity and flag any potential off-target liabilities early in the discovery process.

Protocol 4.3.1: hERG Channel Patch-Clamp Assay

-

Objective: To assess the potential for QT prolongation by measuring inhibition of the hERG potassium channel. This is a critical regulatory requirement.

-

Methodology: Utilize automated patch-clamp electrophysiology on cells stably expressing the hERG channel.

-

Procedure:

-

Establish a stable whole-cell recording.

-

Apply a voltage protocol to elicit hERG tail currents.

-

Perfuse the cells with increasing concentrations of the test compound.

-

Measure the inhibition of the tail current at each concentration to determine an IC₅₀.

-

Table 2: Hypothetical In Vitro Profiling Data

| Target | Assay Type | Result (Ki or EC₅₀/IC₅₀) |

| α₁ Adrenoceptor | Binding | > 10 µM |

| α₂ Adrenoceptor | Binding | > 10 µM |

| β₁ Adrenoceptor | Binding | 850 nM |

| β₁ Adrenoceptor | Functional (cAMP) | IC₅₀ = 1.2 µM (Antagonist) |

| β₂ Adrenoceptor | Binding | 400 nM |

| β₂ Adrenoceptor | Functional (cAMP) | IC₅₀ = 550 nM (Antagonist) |

| NMDA Receptor | Binding ([³H]MK-801) | 95 nM |

| hERG Channel | Patch-Clamp | > 30 µM |

This data is illustrative and would need to be generated experimentally.

Phase 3: In Vivo Pharmacodynamic Studies

Should the in vitro data reveal a potent and selective profile with an acceptable safety margin, in vivo studies are warranted to confirm the activity in a complex biological system.

Protocol 4.4.1: Rodent Model of NMDA Receptor Antagonism (Locomotor Activity)

-

Objective: To assess the in vivo central effects consistent with NMDA receptor antagonism.

-

Rationale: Non-competitive NMDA antagonists like ketamine and PCP induce hyperlocomotion at lower doses. This provides a robust behavioral endpoint.

-

Procedure:

-

Acclimate male C57BL/6 mice to open-field activity chambers.

-

Administer the test compound via intraperitoneal (IP) injection at various doses (e.g., 1, 5, 10, 20 mg/kg).

-

Administer a vehicle control and a positive control (e.g., MK-801 at 0.2 mg/kg).

-

Immediately place the animals in the chambers and record locomotor activity (total distance traveled, rearing, etc.) for 60 minutes using automated tracking software.

-

Analyze the data for a statistically significant increase in locomotion compared to the vehicle group.

-

Caption: Hypothesized mechanism of NMDA receptor antagonism.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous pathway for the pharmacological characterization of this compound. By systematically progressing from in vitro binding and functional assays to in vivo models, researchers can build a detailed understanding of this compound's biological activity. The proposed workflow prioritizes the most plausible targets based on structural analogy while incorporating critical early safety assessments. Elucidating the pharmacological profile of this phenylephrine-related compound is not merely an academic exercise; it is a crucial step in ensuring the safety and purity of widely used pharmaceutical products and may uncover novel pharmacological tools or lead compounds for further development.

References

-

Ortwine, D. F., et al. (1992). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. Journal of Medicinal Chemistry, 35(8), 1345–1370. [Link]

-

Miller, D. D., et al. (1977). Stereoselective interaction of tetrahydroisoquinolines in beta-adrenoceptor systems. Journal of Medicinal Chemistry, 20(11), 1502-1506. [Link]

-

Coenen, A., et al. (1999). Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex. European Journal of Medicinal Chemistry, 34(4), 335-344. [Link]

-

Beaumont, D., & Waigh, R. D. (1981). The beta-adrenomimetic activity of tetrahydroisoquinolines and tetrahydronaphthalenes. Progress in Medicinal Chemistry, 18, 45-86. [Link]

-

Venugopalan, B., et al. (2000). Synthesis and Human Beta-Adrenoceptor Activity of 1-(3,5-diiodo-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ol Derivatives in Vitro. Journal of Medicinal Chemistry, 43(13), 2649-2654. [Link]

-

Semantic Scholar. (n.d.). Selective and potent beta 2-adrenoceptor agents within the tetrahydroisoquinoline class: effect of methyl substitution at the benzylic carbon of the 1-(3,4,5-trimethoxybenzyl) group of trimetoquinol. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and human beta-adrenoceptor activity of 1-(3,5-diiodo-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ol derivatives in vitro. Retrieved from [Link]

-

Sánchez-Morillo, E., et al. (2006). Major degradation product identified in several pharmaceutical formulations against the common cold. Journal of Pharmaceutical and Biomedical Analysis, 42(4), 491-498. [Link]

-

Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Glutamate Receptors. CRC Press/Taylor & Francis. [Link]

-

Semantic Scholar. (n.d.). Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry. Retrieved from [Link]

-

Le-Borgne, M., et al. (1997). Characterisation of the binding of [3H]FR115427, a novel non-competitive NMDA receptor antagonist, to rat brain membranes. European Journal of Pharmacology, 331(1), 101-108. [Link]

- Google Patents. (n.d.). Phenylephrine Hydrochloride Compositions and Containers.

-

Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12045-12089. [Link]

-

Pharmaffiliates. (n.d.). Phenylephrine-impurities. Retrieved from [Link]

-

ACS Publications. (n.d.). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1007885-60-0 | Product Name : (4R)-1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol Hydrochloride Hydrate. Retrieved from [Link]

-

International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

-

Analytical Chemistry. (2006). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Retrieved from [Link]

-

ACS Publications. (n.d.). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

-

National Institutes of Health. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. store.usp.org [store.usp.org]

- 4. clearsynth.com [clearsynth.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereoselective interaction of tetrahydroisoquinolines in beta-adrenoceptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The beta-adrenomimetic activity of tetrahydroisoquinolines and tetrahydronaphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and human beta-adrenoceptor activity of 1-(3,5-diiodo-4- methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ol derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterisation of the binding of [3H]FR115427, a novel non-competitive NMDA receptor antagonist, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 13. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Introduction

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol is a member of the tetrahydroisoquinoline (THIQ) class of compounds. The THIQ scaffold is prevalent in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities.[1] This particular derivative is identified as a related compound to Phenylephrine, a well-known alpha-1 adrenergic receptor agonist used clinically as a vasoconstrictor and decongestant.[2][3][4][5] Given the structural similarity to phenylephrine and the established pharmacological importance of the THIQ nucleus, understanding the mechanism of action of this compound is of significant interest to researchers in pharmacology and drug development.

This technical guide provides a comprehensive overview of the hypothesized mechanism of action of this compound, drawing upon the known pharmacology of its structural analog, phenylephrine, and the broader class of tetrahydroisoquinoline derivatives. We will delve into the putative molecular targets, the anticipated signaling pathways, and propose a suite of robust experimental protocols to elucidate and validate its biological activity.

Hypothesized Mechanism of Action: Alpha-1 Adrenergic Receptor Agonism

Based on its structural analogy to phenylephrine, we hypothesize that this compound acts as a selective agonist of the alpha-1 adrenergic receptors (α1-ARs). Phenylephrine's primary mechanism of action is the direct stimulation of these receptors, leading to vasoconstriction.[6][7][8] The tetrahydroisoquinoline core is a recognized pharmacophore for adrenergic receptor ligands, with various derivatives demonstrating activity at both alpha and beta adrenoceptors.[9][10][11][12][13]

The proposed mechanism involves the binding of this compound to α1-ARs, which are G-protein coupled receptors (GPCRs) of the Gq/11 family. Upon agonist binding, a conformational change in the receptor is induced, leading to the activation of the associated Gq protein. This initiates a downstream signaling cascade culminating in a physiological response.

Proposed Signaling Pathway

The activation of the Gq protein by the agonist-receptor complex triggers the dissociation of its α and βγ subunits. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the cellular response, such as smooth muscle contraction.

Inositol Phosphate (IP) Accumulation Assay

This functional assay will measure the ability of the compound to activate the Gq signaling pathway downstream of the α1-AR.

Protocol:

-

Cell Culture: Culture cells expressing human α1-adrenergic receptors in a 96-well plate.

-

Labeling: Label the cells with myo-[3H]-inositol overnight to incorporate it into cellular phosphoinositides.

-

Stimulation: Wash the cells and incubate them with varying concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase).

-

Controls:

-

Basal: Untreated cells.

-

Positive Control: A known α1-AR agonist (e.g., phenylephrine).

-

Antagonist Control: Pre-incubate cells with an α1-AR antagonist (e.g., prazosin) before adding the test compound.

-

-

Extraction: Lyse the cells and extract the inositol phosphates.

-

Separation: Separate the accumulated [3H]-inositol phosphates using anion-exchange chromatography.

-

Quantification: Measure the radioactivity of the eluted fractions using a scintillation counter.

-

Data Analysis: Plot the concentration-response curve and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of the test compound.

Calcium Mobilization Assay

This assay provides a real-time measurement of the increase in intracellular calcium concentration following receptor activation.

Protocol:

-

Cell Culture: Seed cells expressing α1-adrenergic receptors onto a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Measurement: Place the plate in a fluorescence plate reader capable of kinetic reads.

-

Stimulation: Inject varying concentrations of this compound into the wells and immediately begin measuring the fluorescence intensity over time.

-

Controls:

-

Basal: Buffer injection.

-

Positive Control: A known α1-AR agonist (e.g., phenylephrine).

-

Antagonist Control: Pre-incubate cells with an α1-AR antagonist (e.g., prazosin) before adding the test compound.

-

-

Data Analysis: Calculate the peak fluorescence response for each concentration and plot a concentration-response curve to determine the EC50.

Data Summary and Interpretation

The following table summarizes the expected outcomes from the proposed experiments that would support the hypothesized mechanism of action.

| Experiment | Parameter Measured | Expected Outcome for an α1-AR Agonist |

| Radioligand Binding Assay | Ki (nM) | Finite binding affinity, indicating interaction with the receptor. |

| IP Accumulation Assay | EC50 (nM), Emax (%) | Concentration-dependent increase in IP accumulation. |

| Calcium Mobilization Assay | EC50 (nM) | Concentration-dependent increase in intracellular calcium levels. |

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, its structural relationship to phenylephrine provides a strong basis for the hypothesis that it functions as an alpha-1 adrenergic receptor agonist. The experimental framework detailed in this guide offers a clear and robust strategy for validating this hypothesis. Elucidating the precise pharmacological profile of this compound will be crucial for understanding its potential therapeutic applications and for guiding future drug development efforts within the versatile class of tetrahydroisoquinoline derivatives.

References

-

PubChem. Phenylephrine. National Center for Biotechnology Information. [Link]

-

Patsnap Synapse. What is the mechanism of Phenylephrine Hydrochloride? [Link]

-

Dr.Oracle. What is the mechanism of action (MOA) of phenylephrine and its indications? [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. phenylephrine. [Link]

-

Dr.Oracle. What is the mechanism of action of phenylephrine? [Link]

-

PubMed. Synthesis and Human Beta-Adrenoceptor Activity of 1-(3,5-diiodo-4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ol Derivatives in Vitro. [Link]

-

PubMed. Selective and Potent Beta 2-adrenoceptor Agents Within the Tetrahydroisoquinoline Class: Effect of Methyl Substitution at the Benzylic Carbon of the 1-(3,4,5-trimethoxybenzyl) Group of Trimetoquinol. [Link]

-

PubMed. Preparation and activity of derivatives of 1,2,3,4-tetrahydroisoquinoline- 4,6,8-triol, as potential beta-adrenergic blockers. [Link]

-

PubMed. Stereoselective interaction of tetrahydroisoquinolines in beta-adrenoceptor systems. [Link]

-

PubMed. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

-

Daicel Pharma Standards. Phenylephrine Impurities Manufacturers & Suppliers. [Link]

-

Pharmaffiliates. phenylephrine hydrochloride and its Impurities. [Link]

-

Pharmaffiliates. phenylephrine-impurities. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

-

NIH. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]

-

Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

Journal of the American Chemical Society. Tetrahydroisoquinolines. I. 1-Alkyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines1. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Phenylephrine | C9H13NO2 | CID 6041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.usp.org [store.usp.org]

- 4. Phenylephrine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. droracle.ai [droracle.ai]

- 9. Synthesis and human beta-adrenoceptor activity of 1-(3,5-diiodo-4- methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ol derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective and potent beta 2-adrenoceptor agents within the tetrahydroisoquinoline class: effect of methyl substitution at the benzylic carbon of the 1-(3,4,5-trimethoxybenzyl) group of trimetoquinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation and activity of derivatives of 1,2,3,4-tetrahydroisoquinoline- 4,6,8-triol, as potential beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective interaction of tetrahydroisoquinolines in beta-adrenoceptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activities of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol is scarce in publicly available literature. This guide synthesizes information based on the well-established biological activities of the core 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, N-methylated analogs, and dihydroxylated derivatives to project its potential pharmacological profile. All proposed activities are therefore theoretical and require experimental validation.

Introduction: Deconstructing the Molecule

This compound belongs to the vast family of isoquinoline alkaloids, a class of natural and synthetic compounds renowned for their diverse and potent biological activities.[1][2] The THIQ nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals and bioactive natural products.[1][2][3] To understand the potential of this specific molecule, we must dissect its key structural features:

-

1,2,3,4-Tetrahydroisoquinoline (THIQ) Core: This saturated heterocyclic system is the foundational structure. The THIQ scaffold itself is associated with a wide array of pharmacological effects, including neuroprotective, anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7]

-

N-Methyl (2-Methyl) Group: The methylation of the nitrogen at position 2 can significantly alter the molecule's polarity, membrane permeability, and receptor-binding affinity. In the context of THIQs, N-methylation is a critical metabolic step that can lead to the formation of neurotoxic or neuroprotective species.[8][9]

-

Diol (4,8-diol) Functionality: The two hydroxyl groups on the aromatic ring are powerful hydrogen bond donors and acceptors. Their presence, particularly in a catechol-like arrangement (though 4,8 is not a true catechol), suggests a high potential for antioxidant activity via free radical scavenging and interaction with metal ions. Dihydroxylated THIQs are often implicated in mechanisms involving oxidative stress.[10][11]

While a supplier lists the compound for research purposes as a chiral intermediate for synthesizing neuroactive agents and enzyme inhibitors, published studies on its specific activities are not readily found.[12]

Projected Biological Activities & Mechanistic Rationale

Based on structure-activity relationships (SAR) from related THIQ analogs, we can hypothesize several promising avenues for investigation.[7]

Neuropharmacological Potential: A Double-Edged Sword

The THIQ scaffold is strongly associated with the central nervous system (CNS). Endogenous THIQs are formed in the human body, and their metabolism is crucial for neuronal health.[8]

-